Omiganan - 204248-78-2

Omiganan

Catalog Number: EVT-242415
CAS Number: 204248-78-2
Molecular Formula: C90H127N27O12
Molecular Weight: 1779.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Omiganan has been investigated for the treatment of Mupirocin-resistant MRSA skin infections.
Overview

Omiganan is a synthetic antimicrobial peptide (AMP) that serves as an analogue of indolicidin, a naturally occurring peptide found in bovine neutrophils. It is primarily recognized for its broad-spectrum antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria as well as fungi. Omiganan has been extensively studied for its potential therapeutic applications, particularly in treating skin infections and conditions associated with microbial colonization .

Source and Classification

Omiganan is classified as a synthetic peptide and belongs to the category of antimicrobial peptides, which are short sequences of amino acids exhibiting antimicrobial properties. Its structure is derived from naturally occurring peptides, specifically designed to enhance its efficacy against microbial agents while minimizing toxicity to human cells .

Synthesis Analysis

Methods

The synthesis of Omiganan is accomplished through solid-phase peptide synthesis (SPPS), utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method involves several key steps:

  1. Resin Preparation: The process begins with a polystyrene resin modified by a Rink amide linker.
  2. Deprotection: The Fmoc group is removed using a 20% piperidine solution in dimethylformamide (DMF).
  3. Acylation: Amino acids are coupled to the growing peptide chain using coupling reagents such as OxymaPure and diisopropylcarbodiimide (DIC) in a 1:1 molar ratio for 1.5 hours.
  4. Cleavage: The peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), thioanisole, phenol, and deionized water, followed by purification through reversed-phase high-performance liquid chromatography (RP-HPLC) and confirmation via mass spectrometry .

Technical Details

The synthesis parameters include a threefold molar excess of coupling reagents relative to the resin-bound amino acids, with rigorous rinsing protocols between steps to ensure purity and yield . The final product typically exhibits over 95% purity after purification processes.

Molecular Structure Analysis

Structure

Omiganan consists of 12 amino acids with the following sequence:

Lys Trp Trp Trp Trp Leu Trp Trp Trp Trp Arg\text{Lys Trp Trp Trp Trp Leu Trp Trp Trp Trp Arg}

This sequence contributes to its amphipathic nature, allowing it to interact effectively with microbial membranes .

Data

The molecular formula of Omiganan is C64H92N14O13C_{64}H_{92}N_{14}O_{13}, and its molecular weight is approximately 1290.5 g/mol. Its structure facilitates membrane disruption in target microorganisms, leading to cell lysis .

Chemical Reactions Analysis

Omiganan primarily functions through interactions with microbial membranes rather than undergoing traditional chemical reactions. Its mechanism involves binding to lipid bilayers, leading to pore formation and subsequent cell death. This action is characterized by the disruption of membrane integrity, which is crucial for its antimicrobial efficacy .

Technical Details

The interaction of Omiganan with bacterial membranes can be quantified using assays that measure changes in membrane potential or permeability upon exposure to the peptide. These assays help determine the minimum inhibitory concentration (MIC) necessary for effective microbial growth inhibition .

Mechanism of Action

Omiganan exerts its antimicrobial effects through several key processes:

  1. Membrane Disruption: The peptide binds to negatively charged components of bacterial membranes, leading to structural alterations.
  2. Pore Formation: This interaction results in the formation of transmembrane pores, allowing leakage of intracellular contents.
  3. Cell Lysis: The ultimate consequence of these actions is cell death due to osmotic imbalance and loss of essential cellular functions .

Data

Studies have demonstrated that Omiganan exhibits effective antimicrobial activity at concentrations ranging from 0.125 to 256 µg/mL against various pathogens, including Staphylococcus aureus and Candida albicans .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Omiganan typically appears as a white powder.
  • Solubility: It is soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Stability: The peptide shows stability under acidic conditions but may degrade under extreme alkaline conditions.
  • Toxicity: In vitro studies indicate low hemolytic activity against human red blood cells, suggesting favorable safety profiles for topical applications .

Relevant Data or Analyses

The effectiveness of Omiganan against biofilms has been evaluated using minimum biofilm inhibitory concentration (MBIC) assays, demonstrating its potential in preventing biofilm-associated infections .

Applications

Omiganan has several promising applications in scientific research and clinical settings:

Antimicrobial Mechanisms of Omiganan

Membrane Disruption and Cationic Charge-Dependent ActivityOmiganan pentahydrochloride (ILRWPWWPWRRK-NH₂) is a synthetic cationic antimicrobial peptide derived from indolicidin, naturally found in bovine neutrophils. Its mechanism centers on electrostatic interactions between its positively charged arginine residues and negatively charged components of microbial membranes (e.g., phosphatidylglycerol in bacteria or mannan in fungi). Studies using model membranes demonstrate that omiganan binds anionic phospholipids 10–40 times more strongly than zwitterionic lipids typical of mammalian cells. For example, partition constants for bacterial-like membranes (POPC:POPG, 3:1) reach ~43,500 M⁻¹, compared to ~3,700 M⁻¹ for mammalian-like membranes (pure POPC) [10]. This selective binding enables rapid membrane disruption.

At low concentrations, omiganan induces transient pore formation, causing ion leakage. At higher concentrations (>32 µg/mL), it triggers complete membrane lysis, as visualized by electron microscopy and dye-leakage assays. Saturation occurs when peptide-to-lipid ratios exceed 1:20, explaining concentration-dependent killing [10]. Counterion composition (e.g., trifluoroacetate vs. acetate) further modulates activity; acetate forms enhance membrane permeabilization by 2–4 fold compared to trifluoroacetate, highlighting formulation impacts on efficacy [7].

Table 1: Omiganan Membrane Selectivity and Saturation Effects

Membrane ModelCompositionPartition Constant (M⁻¹)Saturation Threshold (Peptide:Lipid Ratio)
Bacterial (Gram-positive)POPC:POPG (3:1)43,500 ± 8,7001:20
Bacterial (Gram-negative)POPC:POPG (1:1)18,900 ± 1,3001:25
MammalianPOPC3,700 ± 4001:50

Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Pathogens

Omiganan exhibits potent activity against diverse bacteria, with lower MICs against Gram-positive pathogens due to their exposed anionic teichoic acids. Against coagulase-negative staphylococci (CoNS), MIC₉₀ values are 4–8 µg/mL, while methicillin-resistant Staphylococcus aureus (MRSA) strains are inhibited at ≤32 µg/mL, irrespective of β-lactam resistance [2] [9]. Gram-negative pathogens require higher concentrations (MIC₉₀: 32–1024 µg/mL), reflecting the barrier function of their outer membrane. However, omiganan remains effective against multidrug-resistant strains, including ESBL-producing Escherichia coli (MIC₅₀: 32 µg/mL) and carbapenem-resistant Pseudomonas aeruginosa (MIC₅₀: 128 µg/mL) [2].

Time-kill assays confirm concentration-dependent bactericidal effects. Against S. epidermidis, omiganan (1× MIC) reduces viability by 2.7 log₁₀ CFU/site within 1 hour and 5.2 log₁₀ CFU/site after 24 hours in ex vivo skin models [3]. This rapid lethality stems from irreversible membrane damage, as MBC values typically equal or marginally exceed MICs (≤4-fold difference) [9].

Table 2: Omiganan Activity Against Bacterial Pathogens

Pathogen (No. of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Key Resistance Phenotypes Covered
Coagulase-negative staphylococci (218)48Methicillin-resistance
Staphylococcus aureus (390)1632MRSA
Enterococcus faecium (45)48Vancomycin-resistance (VRE)
Escherichia coli (ESBL+) (34)32128Extended-spectrum β-lactamase production
Pseudomonas aeruginosa (52)128256Carbapenem-resistance

Antifungal and Antiviral Efficacy in Preclinical Models

Omiganan’s antifungal activity spans Candida spp. and molds. Against 106 Candida isolates, MICs range from 16–256 µg/mL, with highest potency against C. tropicalis (MIC₉₀: 32 µg/mL) and C. krusei (MIC₉₀: 128 µg/mL), including fluconazole-resistant strains [1] [4]. Molds (e.g., Aspergillus spp.) require higher concentrations (MIC₉₀: 1,024 µg/mL), yet remain below the clinical formulation strength (1% gel = 10,000 µg/mL) [1]. In ex vivo pig skin models, 1–2% omiganan gel reduces fungal colonization by >3 log₁₀ CFU/site, confirming translational potential [3].

Beyond direct microbicidal effects, omiganan enhances host antiviral immunity. It amplifies endosomal TLR responses in human PBMCs, increasing IFN-α production by plasmacytoid dendritic cells upon TLR3, TLR7/8, and TLR9 stimulation. For instance, omiganan (25 µg/mL) elevates CpG-B-induced IFN-α from undetectable levels to >15,000 pg/mL, mirroring effects of natural cathelicidin LL-37 [8]. This immunomodulation positions omiganan as a dual-action agent against viral co-infections.

Table 3: Antifungal Spectrum of Omiganan

Fungal Pathogen (No. of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Key Azole-Resistance Notes
Candida albicans (52)64128Active against fluconazole-resistant isolates
Candida glabrata (22)256256Inherently fluconazole-insensitive species
Candida krusei (10)64128Intrinsically fluconazole-resistant
Aspergillus spp. (10)5121,024Not affected by echinocandin resistance

Synergistic Interactions with Conventional Antibiotics

Omiganan synergizes with antibiotics across classes, reducing effective doses and overcoming resistance. Against Candida biofilms, omiganan (32 µg/mL) combined with fluconazole (32 µg/mL) achieves 90% inhibition, whereas each alone requires ≥256 µg/mL. This synergy (FICI ≤0.5) arises from omiganan’s membrane permeabilization, enhancing azole uptake [4]. Similarly, in staphylococcal biofilms under flow conditions, retro-omiganan (acetate counterion) lowers vancomycin’s MBEC by 8-fold when used in combination [7].

Mechanistic studies reveal omiganan disrupts efflux pumps and biofilm matrices. In ESBL-producing Klebsiella, it potentiates cephalosporins by inhibiting β-lactamase secretion, reducing ceftazidime MICs from >64 µg/mL to ≤8 µg/mL [2]. These interactions are conserved in dynamic infection models, including PDMS flow cells simulating catheters [7].

Properties

CAS Number

204248-78-2

Product Name

Omiganan

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C90H127N27O12

Molecular Weight

1779.1 g/mol

InChI

InChI=1S/C90H127N27O12/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102)/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1

InChI Key

MVPAMLBUDIFYGK-BHDRXCTLSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N

Synonyms

Omiganan

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.